![molecular formula C19H15N3O4 B2578750 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034439-44-4](/img/structure/B2578750.png)
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known as FPC, is a novel compound that has been synthesized and studied extensively in recent years. FPC belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A significant application of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide and related compounds involves the synthesis of various heterocyclic compounds, which are crucial for pharmaceutical research and development. These compounds are used as starting materials or intermediates in the synthesis of diverse heterocycles, demonstrating their versatility in organic synthesis. For example, Ergun et al. (2014) reported the synthesis of a novel class of compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and 5-oxo-N-phenyl-2,5-dihydro-4H-furo[3,2-b]pyrrole-4-carboxamide, starting from corresponding acid derivatives. This work showcases the potential of using such compounds in the construction of fused heterocycles through intramolecular cyclization reactions (Ergun et al., 2014).
Antimicrobial and Anticancer Activities
Another crucial application area for these compounds is in the discovery of new antimicrobial and anticancer agents. The structural features of these compounds, such as the chromene core and furan substituents, contribute to their bioactivity, making them valuable scaffolds for drug development. Zaki et al. (2018) synthesized pyridine and thioamide derivatives from the reaction of 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, demonstrating significant biological activities including antimicrobial and anticancer properties. These findings underscore the potential of such compounds in therapeutic applications (Zaki et al., 2018).
Synthesis of Naphtho[2,1-b]furan Derivatives
Compounds with the N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide structure have been utilized in the synthesis of naphtho[2,1-b]furan derivatives. Such derivatives have shown promising biological effects, including antimicrobial activity. The synthesis and reactions of these derivatives provide valuable insights into the potential applications of these compounds in developing new pharmaceuticals (El-Wahab et al., 2011).
Chemical Structure and Reactivity Studies
Understanding the chemical structure and reactivity of such compounds is crucial for their application in scientific research. Studies on the molecular structure, including X-ray crystallography and computational analysis, offer insights into the interaction mechanisms and potential reactivity pathways. Zhao and Zhou (2009) provided detailed structural analysis of a related molecule, highlighting the importance of intermolecular hydrogen bonding and weak interactions in defining the reactivity and properties of these compounds (Zhao & Zhou, 2009).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(14-11-13-5-1-2-6-16(13)26-19(14)24)20-12-15(17-7-3-10-25-17)22-9-4-8-21-22/h1-11,15H,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHALBKEDLWKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide |
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